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Compound of Interest

Compound Name: Naud Catalyst SK-N003-1z

CAS No.: 849921-25-1

Cat. No.: B3288020

Get Quote

Executive Summary
The "Naud Catalyst" refers to a class of Ruthenium(II) complexes bearing chiral ferrocenyl-

phosphine-oxazoline ligands.[1] Developed by Frédéric Naud and colleagues (Solvias AG), this

system excels in the asymmetric hydrogenation of aryl ketones.

Key Advantages:

Biphasic Efficiency: Operates effectively in Toluene/Aqueous NaOH mixtures, facilitating

product separation.

High Activity: Turnover Frequencies (TOF) > 10,000

and Turnover Numbers (TON) up to 100,000 are achievable.

Enantioselectivity: Consistently yields >90% ee for acetophenone derivatives.[2]

Catalyst Profile & Mechanism[3][4]
The Catalyst Structure
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The core of the Naud catalyst is the chiral Ferrocenyl-Phosphine-Oxazoline (Fe-PHOX) ligand

coordinated to Ruthenium. A typical representative complex is: [RuCl₂(PPh₃)(L)]*

L:* (S)-2-[2-(diphenylphosphino)ferrocenyl]-4-isopropyl-2-oxazoline.

Metal Center: Ruthenium(II).[1][3][4][5][6][7]

Auxiliary Ligand: Triphenylphosphine (often displaced during the active cycle).

Mechanistic Pathway
Unlike the Noyori bifunctional mechanism (which relies on an NH effect), the Naud catalyst

typically operates via a coordination-insertion mechanism enhanced by base.

Pre-catalyst Activation: The dichloride precursor reacts with the base (NaOH) and Hydrogen

to form the active Ru-Hydride species.

Substrate Coordination: The ketone coordinates to the vacant site on the Ru center (created

by PPh₃ dissociation or hemilability of the oxazoline).

Hydride Transfer: Enantioselective migratory insertion of the hydride into the C=O bond.

Product Release: Hydrogenolysis releases the alcohol and regenerates the Ru-H species.

Critical Insight: The use of a biphasic system (Toluene/Aq. NaOH) is not merely for solubility;

the aqueous phase acts as a reservoir for the base and salts, preventing catalyst poisoning

and simplifying the organic phase workup.
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Biphasic Interface (Toluene / Water)
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Figure 1: Simplified catalytic cycle emphasizing the activation and hydrogenation loop within

the biphasic environment.

Experimental Protocol
Safety Warning: Hydrogen gas at high pressure (20-80 bar) poses an explosion hazard. All

reactions must be performed in a rated stainless steel autoclave.
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Materials
Component Specification Role

Pre-catalyst RuCl₂ Chiral Catalyst

Substrate Acetophenone (>99% purity) Reactant

Solvent Toluene (Degassed) Organic Phase

Base 1M Aqueous NaOH Activator/Scavenger

Gas Hydrogen (H₂), 5.0 Grade Reductant

Preparation of the Naud Catalyst (In-Situ Method)
Note: While isolated catalysts are available, the in-situ generation from [RuCl₂(benzene)]₂

dimer and the Ligand is common.

Weigh [RuCl₂(benzene)]₂ (0.005 mmol) and (S)-Fe-PHOX Ligand (0.011 mmol) into a

Schlenk flask.

Add dry DMF (2 mL) and stir at 100°C for 10 minutes under Argon.

Evaporate solvent or use the solution directly if DMF is compatible (for the standard Naud

protocol, isolation or Toluene exchange is preferred).

Best Practice: Use the commercially available RuCl₂(PPh₃)[Fe-PHOX] complex for

reproducibility.

Hydrogenation Procedure (Standard Run)
Target Scale: 10 mmol Acetophenone S/C Ratio: 1000:1 (Can be pushed to 10,000:1

optimized)

Reactor Prep: Purge a 50 mL stainless steel autoclave with Nitrogen (3 cycles).

Loading (Under N₂ flow):

Load Acetophenone (1.20 g, 10 mmol).
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Add Toluene (4 mL).

Add Catalyst Solution (containing 0.01 mmol Catalyst in 1 mL Toluene).

Add 1M aq. NaOH (2.0 mL). Note: The biphasic mixture will form.

Pressurization:

Seal the autoclave.

Purge with Hydrogen (pressurize to 5 bar, vent) x 3 times.

Pressurize to 20 bar (approx. 290 psi).

Reaction:

Stir vigorously (1000 rpm) to ensure phase mixing.

Temperature: 25°C - 30°C.

Time: 2 - 4 hours. (Monitor H₂ uptake if possible).

Workup:

Vent H₂ carefully.

Transfer mixture to a separating funnel.

Discard the aqueous layer (bottom).

Wash organic layer with brine (1 x 5 mL).

Dry organic layer over MgSO₄ and filter.

Evaporate Toluene to obtain crude (R)-1-phenylethanol.

Analytical Method
Technique: Chiral GC (Gas Chromatography).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3288020?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Column: Beta-DEX 120 or CP-Chirasil-Dex CB (25m x 0.25mm).

Conditions: Injector 250°C, Detector (FID) 250°C. Oven: 100°C Isothermal.

Retention Times:

Acetophenone: ~5.2 min

(R)-1-Phenylethanol: ~8.5 min

(S)-1-Phenylethanol: ~9.1 min

Optimization & Troubleshooting
The Naud system is robust, but specific parameters dictate the enantiomeric excess (ee) and

conversion rate.

Parameter Impact Table
Parameter Recommended Range Effect of Deviation

Pressure 20 - 80 bar

< 10 bar: Slow reaction. > 80

bar: Negligible benefit, safety

risk.

Base NaOH or KOtBu

Weak Base (NaHCO₃):

Inactive catalyst. Base is

required to form Ru-H.

Solvent Toluene, Xylene

Alcohols (MeOH): May reduce

ee% due to competing transfer

hydrogenation pathways or

ligand dissociation.

S/C Ratio 1,000 - 100,000

Low S/C: Wasteful. High S/C:

Requires longer times and

ultra-pure substrates.

Common Issues
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Problem: Low Conversion (< 50%).

Root Cause:[2][8][5][7][9][10] Catalyst poisoning (Cl⁻ or S from substrate) or insufficient

stirring (mass transfer limit in biphasic system).

Solution: Distill acetophenone prior to use; Increase stirring speed to >1000 rpm.

Problem: Low ee (< 80%).

Root Cause:[2][8][5][7][9][10] Temperature too high (>50°C) or racemization of product

(unlikely under basic conditions).

Solution: Maintain reaction at 20-25°C.

Workflow Visualization
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Figure 2: Operational workflow for the biphasic hydrogenation process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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